molecular formula C13H21N5 B8250076 6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine

6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine

Cat. No.: B8250076
M. Wt: 247.34 g/mol
InChI Key: UETSKFWPRDLPLN-UHFFFAOYSA-N
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Description

6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is a compound that features a biimidazole core structure with a hexylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the biimidazole core.

    Reduction: Reduced forms of the biimidazole core.

    Substitution: Alkylated derivatives of the hexylamine side chain.

Scientific Research Applications

6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The biimidazole core can coordinate with metal ions, influencing various biochemical pathways. The hexylamine side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is unique due to the presence of the hexylamine side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s solubility, reactivity, and potential bioactivity compared to its simpler counterparts.

Properties

IUPAC Name

6-[2-(1-methylimidazol-2-yl)imidazol-1-yl]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-17-10-7-15-12(17)13-16-8-11-18(13)9-5-3-2-4-6-14/h7-8,10-11H,2-6,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETSKFWPRDLPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CN2CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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